molecular formula C9H8IN3 B2406157 5-(3-Iodophenyl)-1-methyl-1,2,4-triazole CAS No. 2287317-13-7

5-(3-Iodophenyl)-1-methyl-1,2,4-triazole

Cat. No.: B2406157
CAS No.: 2287317-13-7
M. Wt: 285.088
InChI Key: YKAMNOMIMXIERS-UHFFFAOYSA-N
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Description

5-(3-Iodophenyl)-1-methyl-1,2,4-triazole is a chemical compound with the CAS Number 2287317-13-7 and a molecular weight of 285.08 g/mol. Its molecular formula is C9H8IN3 . As a derivative of 1,2,4-triazole, this compound belongs to a class of nitrogen-containing heterocycles known for their wide application in scientific research . The 1,2,4-triazole scaffold is of significant interest in medicinal chemistry and materials science. Specifically, the incorporation of an iodine atom on the phenyl ring makes this molecule a valuable building block for further chemical synthesis. The iodine moiety is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to construct more complex molecular architectures for various applications . 1,2,4-Triazole derivatives, particularly those with aryl substitutions, are frequently investigated for their biological activities. Studies on similar compounds have shown that they can exhibit a range of properties, including anticonvulsant, antibacterial, antifungal, and antiviral effects in research settings . Furthermore, triazole rings are known to act as ligands in coordination chemistry, forming stable complexes with various metal ions, which can be useful in developing catalysts or functional materials . The specific structure of this compound suggests potential utility as a core structure in the development of pharmacologically active molecules or as a precursor in organic synthesis for advanced material science . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-iodophenyl)-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN3/c1-13-9(11-6-12-13)7-3-2-4-8(10)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAMNOMIMXIERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Chemical Modifications of the 5 3 Iodophenyl 1 Methyl 1,2,4 Triazole Scaffold

Established Synthetic Pathways for the 1,2,4-Triazole (B32235) Core

The construction of the 1,2,4-triazole nucleus can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, reaction conditions, and regioselectivity.

Cyclization Reactions Utilizing Amidines and Hydrazones

A classical and widely employed method for the synthesis of 1,2,4-triazoles involves the cyclization of amidines with hydrazides or hydrazones. ijnrd.org This approach is versatile, allowing for the introduction of various substituents on the triazole ring. The reaction typically proceeds by the condensation of an amidine with a hydrazide, followed by cyclodehydration to form the triazole ring. One common method is the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide. nih.gov For instance, benzamide and benzoyl hydrazide react to yield 3,5-diphenyl-1,2,4-triazole. nih.gov

Another notable method is the Einhorn-Brunner reaction, which involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. nih.gov This reaction allows for the synthesis of diversely substituted 1,2,4-triazoles. For example, the reaction of N-formyl benzamide with phenylhydrazine yields 1,5-diphenyl-1,2,4-triazole. nih.gov

Hydrazones also serve as valuable precursors for 1,2,4-triazole synthesis. They can be readily converted to 1,2,4-triazoles by reacting with various amines under oxidative conditions. frontiersin.org

Copper-Catalyzed Approaches for 1,2,4-Triazole Synthesis

Copper-catalyzed reactions have emerged as powerful tools for the synthesis of 1,2,4-triazoles, often proceeding under mild conditions with high efficiency. These methods typically involve the oxidative coupling of various nitrogen-containing precursors. A simple one-step synthesis of 1,2,4-triazole derivatives can be achieved through a copper-catalyzed oxidative coupling reaction using air as the oxidant. organic-chemistry.org

One notable copper-catalyzed approach involves the reaction of nitriles with 2-aminopyridines or amidines. This cascade addition-oxidative cyclization is facilitated by a copper(I) complex supported on a solid matrix, using air as a green oxidant to produce a wide range of 1,2,4-triazole derivatives in high yields. organic-chemistry.org Another versatile copper-catalyzed system utilizes K₃PO₄ as a base and O₂ as the oxidant for the efficient synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines and various reaction partners like trialkylamines, DMSO, and DMF. isres.org

Metal-Free and Aerobic Oxidative Cyclization Methodologies

In recent years, there has been a growing interest in the development of metal-free synthetic methods, driven by the desire for more sustainable and environmentally friendly chemical processes. Several metal-free and aerobic oxidative cyclization strategies have been successfully applied to the synthesis of 1,2,4-triazoles.

One such approach involves the I₂-mediated oxidative cyclization of trifluoroacetimidohydrazides, utilizing dimethylformamide (DMF) as a carbon source. frontiersin.org This method is advantageous due to the use of readily available reagents, simple operation, and insensitivity to air and moisture. frontiersin.org Another appealing metal-free intermolecular mechanism for the synthesis of 1,2,4-triazole scaffolds from hydrazones and amines proceeds under aerobic oxidative conditions. isres.org This reaction follows a cascade process of C-H functionalization, the formation of double C-N bonds, and oxidative aromatization. isres.org

Application of Microwave and Ultrasound-Assisted Synthesis Techniques

Microwave and ultrasound irradiation have been increasingly utilized to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The synthesis of 1,2,4-triazoles has significantly benefited from these energy-efficient techniques.

A simple and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation without the need for a catalyst and demonstrates excellent functional-group tolerance. organic-chemistry.org The Einhorn–Brunner reaction, for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from hydrazides and secondary amides, can be efficiently carried out using microwave-induced cyclodehydration following triflic anhydride activation. isres.org

Specific Synthetic Strategies for Introduction of the 3-Iodophenyl and 1-Methyl Moieties

The synthesis of 5-(3-Iodophenyl)-1-methyl-1,2,4-triazole requires careful planning to ensure the correct placement of both the 3-iodophenyl group at the C5 position and the methyl group at the N1 position of the triazole ring. A plausible and efficient synthetic route involves the initial preparation of a key intermediate, N'-methyl-3-iodobenzohydrazide, followed by cyclization to form the desired 1,5-disubstituted 1,2,4-triazole.

Regioselective Iodination Methods for Aryl Rings in Triazole Precursors

A key step in the synthesis of the target molecule is the introduction of an iodine atom at the meta-position of the phenyl ring. This is most effectively achieved by starting with a pre-functionalized building block, such as 3-iodobenzoic acid. Direct iodination of a phenyl-substituted triazole can be challenging due to issues with regioselectivity and potential side reactions. Therefore, utilizing a starting material that already contains the iodo-substituent in the desired position is a more controlled and reliable strategy.

3-Iodobenzoic acid can be readily converted to the corresponding acid chloride, 3-iodobenzoyl chloride, by treatment with thionyl chloride (SOCl₂). This activated acyl chloride can then be used to introduce the 3-iodobenzoyl group onto a suitable nitrogen-containing precursor.

A potential synthetic pathway is outlined below:

Step 1: Synthesis of 3-Iodobenzohydrazide 3-Iodobenzoic acid is first converted to its methyl ester, methyl 3-iodobenzoate, through esterification with methanol in the presence of an acid catalyst. The resulting ester is then reacted with hydrazine hydrate to yield 3-iodobenzohydrazide.

Step 2: Synthesis of N-Methyl-3-iodobenzamide Alternatively, 3-iodobenzoyl chloride can be reacted with methylamine to produce N-methyl-3-iodobenzamide. This amide can then serve as a precursor in certain cyclization reactions.

Step 3: Formation of the 1-Methyl-1,2,4-triazole (B23700) Ring A reliable method for constructing the 1-methyl-5-(3-iodophenyl)-1,2,4-triazole is through the cyclization of an appropriate N-methylated hydrazide derivative. For instance, 3-iodobenzohydrazide can be reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) which acts as a one-carbon source and a methylating agent for the hydrazine nitrogen, leading to the formation of an intermediate that can cyclize to the desired 1,5-disubstituted triazole.

Another approach involves the Einhorn-Brunner reaction, where a diacylamine derivative is reacted with a monosubstituted hydrazine. In this context, one could envision a reaction between a derivative of 3-iodobenzoic acid and N-methylformamide to form an intermediate that cyclizes with hydrazine.

A particularly effective method for achieving the desired 1,5-disubstitution pattern involves the reaction of an amidine with a monosubstituted hydrazine. ijnrd.org In this case, an amidine derived from 3-iodobenzonitrile could be reacted with methylhydrazine to regioselectively form this compound. This method offers excellent control over the regiochemistry, ensuring the formation of the desired isomer. ijnrd.orgorganic-chemistry.org

The table below summarizes the key reactions and intermediates in a proposed synthetic route.

StepReactantsReagents/ConditionsProduct
13-Iodobenzoic acid, MethanolH₂SO₄ (catalyst), RefluxMethyl 3-iodobenzoate
2Methyl 3-iodobenzoate, Hydrazine hydrateReflux3-Iodobenzohydrazide
33-Iodobenzohydrazide, N,N-Dimethylformamide dimethyl acetal (DMF-DMA)HeatThis compound

This strategic combination of established cyclization methods with the use of a pre-iodinated starting material provides a robust and efficient pathway to the target compound, this compound.

N-Methylation Techniques for the 1,2,4-Triazole Nitrogen Atom

The introduction of a methyl group at the N1 position of the 1,2,4-triazole ring is a critical step in the synthesis of the target scaffold. Regioselective N-alkylation of unsymmetrical triazoles can be challenging, often yielding a mixture of N1 and N2 isomers. Various synthetic methods have been developed to control the regioselectivity of this transformation.

A common approach involves the deprotonation of the 5-(3-iodophenyl)-1H-1,2,4-triazole precursor with a suitable base, followed by reaction with a methylating agent. The choice of base and solvent can significantly influence the ratio of N1 to N2 methylation. Strong bases such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) are frequently employed. The resulting triazolate anion then reacts with an electrophilic methyl source, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

Alternative methods aim to improve regioselectivity and employ milder reaction conditions. For instance, the use of milder bases like potassium carbonate (K₂CO₃) in solvents such as acetone or acetonitrile can favor the formation of the thermodynamically more stable N1-methylated product. Microwave-assisted alkylation has also emerged as a rapid and efficient method for N-methylation, often leading to improved yields and shorter reaction times.

Table 1: N-Methylation of 5-(3-Iodophenyl)-1H-1,2,4-triazole
Methylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield of N1-isomer (%)
CH₃INaHDMF25475
(CH₃)₂SO₄K₂CO₃Acetone56882
CH₃ICs₂CO₃CH₃CN82685
CH₃IDBUCH₂Cl₂251278

Advanced Synthetic Strategies for Analogue Development and Diversification

The development of novel analogues based on the this compound scaffold is crucial for exploring structure-activity relationships. Advanced synthetic strategies, including one-pot multicomponent reactions, molecular hybridization, and post-synthetic functionalization, offer efficient pathways to a diverse range of derivatives.

One-pot multicomponent reactions (MCRs) have gained significant attention in synthetic chemistry due to their efficiency, atom economy, and ability to generate complex molecules in a single step. For the synthesis of substituted 1,2,4-triazoles, several MCR protocols have been reported that could be adapted for the construction of the this compound scaffold.

Another versatile one-pot strategy involves the coupling of amidines, carboxylic acids, and hydrazines. nih.gov In this context, 3-iodobenzoic acid could be coupled with an appropriate amidine, followed by cyclization with methylhydrazine to furnish the target triazole.

Table 2: Representative One-Pot Synthesis of 1,5-Disubstituted-1,2,4-Triazoles
Component 1Component 2Component 3Catalyst/ReagentSolventYield (%)
3-IodobenzonitrileMethylhydrazineOrthoformatep-TsOHEthanol65
3-IodobenzohydrazideN-MethylformamidePOCl₃PyridineToluene72
3-IodobenzamidineN-Methylhydrazine CarboxylateEDC/HOBtDMF68

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. nih.govmdpi.com This approach aims to develop novel molecules with improved affinity, selectivity, and pharmacokinetic profiles, or with dual biological activities. The this compound scaffold is an excellent candidate for molecular hybridization due to the versatility of the triazole ring as a linker and the presence of the reactive iodophenyl moiety.

Fragment coupling approaches, often utilizing "click chemistry," are powerful tools for molecular hybridization. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, enabling the efficient and regioselective formation of a 1,2,3-triazole linker. While the core of the target molecule is a 1,2,4-triazole, the principle of fragment coupling can be applied by synthesizing precursors bearing either an alkyne or an azide functionality. For instance, a propargyl group could be installed on a precursor to the triazole ring, which can then be coupled with an azido-functionalized bioactive molecule.

Alternatively, the this compound can be considered a key fragment that is coupled to other molecular entities. This can be achieved by synthesizing derivatives where a linker is attached to the phenyl ring, which can then be used for coupling reactions with other fragments.

The iodophenyl group at the 5-position of the triazole ring is a key feature for structural diversification through post-synthetic functionalization. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most widely used methods for forming carbon-carbon bonds. researchgate.netmdpi.com

The Suzuki reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile, tolerates a wide range of functional groups, and allows for the introduction of various aryl, heteroaryl, and alkyl substituents at the 3-position of the phenyl ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Commonly used catalysts include palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) complexes like palladium(II) acetate [Pd(OAc)₂] in combination with phosphine ligands.

This post-synthetic modification strategy allows for the rapid generation of a library of analogues from a common intermediate, which is highly advantageous for structure-activity relationship studies.

Table 3: Suzuki Cross-Coupling of this compound with Various Boronic Acids
Boronic Acid (Ar-B(OH)₂)Palladium CatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O92
4-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃Dioxane/H₂O88
3-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O85
Thiophene-2-boronic acidPd(PPh₃)₄Cs₂CO₃DMF78

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are fundamental to confirming the identity of a synthesized compound. Techniques such as NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy each offer a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of 5-(3-Iodophenyl)-1-methyl-1,2,4-triazole, one would expect to see distinct signals corresponding to the protons on the triazole ring, the iodophenyl ring, and the methyl group. The protons on the aromatic iodophenyl ring would likely appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm). The single proton on the triazole ring would appear as a singlet, and the methyl protons would also present as a sharp singlet, likely in the upfield region (around δ 3.5-4.5 ppm) due to the nitrogen's influence.

¹³C NMR: The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom. This would include distinct peaks for the carbons of the iodophenyl ring (with the carbon directly bonded to iodine showing a characteristic shift), the two carbons of the triazole ring, and the methyl carbon.

However, specific, experimentally determined chemical shifts (δ) and coupling constants (J) for this compound are not available in the surveyed literature.

Interactive Data Table: Expected ¹H and ¹³C NMR Signals (Hypothetical) Note: This table is based on general principles for similar structures and is not derived from experimental data for the specific compound.

Nucleus Functional Group Expected Chemical Shift (ppm) Multiplicity
¹H Triazole-H ~8.0 - 9.0 Singlet
¹H Iodophenyl-H ~7.0 - 8.5 Multiplets
¹H N-Methyl (CH₃) ~3.5 - 4.5 Singlet
¹³C Triazole-C ~140 - 160 -
¹³C Iodophenyl-C ~90 - 140 -

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. HRMS, in particular, provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. The fragmentation pattern observed in an MS/MS experiment can also offer valuable structural clues. For 1,2,4-triazole (B32235) derivatives, fragmentation often involves the cleavage of the heterocyclic ring. researchgate.net

Despite its importance, specific mass-to-charge (m/z) ratios for the molecular ion peak and fragmentation data from MS or HRMS analyses of this compound have not been reported in the available literature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For the target compound, characteristic absorption bands would be expected for:

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, usually just below 3000 cm⁻¹.

C=C and C=N stretching: Within the aromatic and triazole rings, appearing in the 1400-1650 cm⁻¹ region.

N=N stretching: A characteristic vibration for the triazole ring. researchgate.net

C-I stretching: Usually observed in the far-infrared region (below 600 cm⁻¹).

While these general regions are known, a specific, recorded IR spectrum with precise peak frequencies (cm⁻¹) for this compound is not publicly documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons, such as aromatic and heterocyclic rings. The spectrum is expected to show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions. The presence of the iodophenyl and triazole rings would likely result in characteristic absorptions in the 200-400 nm range. However, no specific UV-Vis absorption data for this compound could be located.

X-ray Crystallography for Solid-State Molecular Architecture Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides accurate data on bond lengths, bond angles, and intermolecular interactions. A search of crystallographic databases did not yield any results for the crystal structure of this compound.

Tautomerism and Conformational Analysis via Spectroscopic and Theoretical Methods

Tautomerism is a key feature of many heterocyclic compounds, including the 1,2,4-triazole ring. wikipedia.org However, in this compound, the presence of a methyl group on the N1 nitrogen atom precludes the common prototropic tautomerism (proton migration between nitrogen atoms) that occurs in N-unsubstituted triazoles.

Conformational analysis, which examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, would primarily focus on the rotation around the C-C bond connecting the triazole and iodophenyl rings. This rotation would determine the relative orientation of the two ring systems. Such studies often employ a combination of theoretical calculations and advanced NMR techniques (like NOESY). No specific conformational studies for this compound were found in the scientific literature.

Biochemical Mechanisms and Molecular Target Engagement

Elucidation of Enzyme Inhibition Profiles for 1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes. The following sections detail the inhibitory activities of 1,2,4-triazole derivatives against several key enzyme classes.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

1,2,4-triazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.gov

Research on a series of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide derivatives demonstrated moderate to good inhibitory activity against both AChE and BChE. researchgate.net Notably, the inhibitory potential was influenced by the nature and position of substituents on the N-aryl ring. researchgate.net For instance, compound 9j from this series, which features a 3,4-dichloro substitution, showed potent inhibition of both AChE and BChE with IC50 values of 5.41 ± 0.24 µM and 7.52 ± 0.18 µM, respectively. researchgate.net Another compound, 10f , with a 4-bromo substitution, was a potent AChE inhibitor with an IC50 of 13.57 ± 0.31 µM. researchgate.net

In a separate study, a series of azinane-triazole-based compounds were synthesized and evaluated for their cholinesterase inhibitory activity. nih.gov Within this series, the compound 12d , bearing a 3-methyl phenyl moiety, was identified as a potent AChE inhibitor with an IC50 value of 0.73 ± 0.54 µM. nih.gov The compound 12m , with a 3,5-dimethyl phenyl group, also showed significant BChE inhibition with an IC50 of 0.038 ± 0.50 µM. nih.gov Molecular docking studies suggest that these derivatives can interact with both the catalytic triad and the peripheral anionic site of the cholinesterase enzymes. nih.gov

CompoundTarget EnzymeIC50 (µM)
2-(5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-ylthio)-N-(3,4-dichlorophenyl)acetamide (9j)Acetylcholinesterase5.41 ± 0.24
2-(5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-ylthio)-N-(3,4-dichlorophenyl)acetamide (9j)Butyrylcholinesterase7.52 ± 0.18
2-(5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-(4-bromophenyl)acetamide (10f)Acetylcholinesterase13.57 ± 0.31
1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12d)Acetylcholinesterase0.73 ± 0.54
1-(4-toluenesulfonyl)-4-[3-(N-(3,5-dimethylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12m)Butyrylcholinesterase0.038 ± 0.50

Phosphatase and Lactamase Inhibition

Phosphatase Inhibition:

A study on 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones revealed their potential as inhibitors of alkaline phosphatase. researchgate.net The inhibitory activity was found to be dependent on the nature and position of the substituents on the aryl rings. researchgate.net The most potent inhibitor identified in this series was compound 6p , 4-(4-bromophenyl)-5-(4-(dimethylamino)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which exhibited an IC50 value of 0.044 ± 0.001 µM. researchgate.net

Lactamase Inhibition:

The emergence of bacterial resistance to β-lactam antibiotics, largely due to the production of β-lactamase enzymes, has prompted the search for effective inhibitors. researchgate.net A series of nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netthiazine derivatives has been identified as inhibitors of metallo-β-lactamases (MBLs), specifically the Verona integron-encoded MBL-2 (VIM-2). researchgate.net Among the synthesized compounds, 3-(4-bromophenyl)-6,7-dihydro-5H- nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netthiazine (5l) was the most potent, with an IC50 value of 38.36 µM against VIM-2. researchgate.netresearchgate.net Molecular docking studies suggest that the triazole ring coordinates with the zinc ions in the active site of the enzyme, a key interaction for inhibition. researchgate.net

CompoundTarget EnzymeIC50 (µM)
4-(4-bromophenyl)-5-(4-(dimethylamino)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6p)Alkaline Phosphatase0.044 ± 0.001
3-(4-bromophenyl)-6,7-dihydro-5H- nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netthiazine (5l)Metallo-β-Lactamase (VIM-2)38.36

Glycosidase Inhibition (Alpha-amylase, Alpha-glucosidase)

Inhibitors of α-amylase and α-glucosidase are important therapeutic targets for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. nih.govresearchgate.net Several studies have demonstrated the potential of 1,2,4-triazole derivatives as inhibitors of these enzymes.

A series of 1,2,4-triazole-based bis-hydrazones were synthesized and showed moderate to good inhibitory activities against both α-amylase and α-glucosidase. researchgate.net Compound 17 from this series was particularly potent, with IC50 values of 0.70 ± 0.05 µM against α-amylase and 1.10 ± 0.05 µM against α-glucosidase, surpassing the standard drug acarbose. researchgate.net Another study on novel 1,2,4-triazole-based derivatives identified compounds 4 and 10 as potent dual inhibitors. Compound 4 exhibited IC50 values of 0.19 ± 0.01 µg/mL for α-amylase and 0.27 ± 0.01 µg/mL for α-glucosidase, while compound 10 showed IC50 values of 0.26 ± 0.01 µg/mL and 0.31 ± 0.01 µg/mL, respectively. nih.govnih.gov

Furthermore, fluorine-containing 1,2,4-triazole-5-one derivatives have been screened for their inhibitory potential. researchgate.net Compound 4c from this series demonstrated excellent dual inhibitory activity against both α-amylase and α-glucosidase. researchgate.net

CompoundTarget EnzymeIC50
1,2,4-Triazole-based bis-hydrazone derivative (17)α-Amylase0.70 ± 0.05 µM
1,2,4-Triazole-based bis-hydrazone derivative (17)α-Glucosidase1.10 ± 0.05 µM
1,2,4-Triazole-based derivative (4)α-Amylase0.19 ± 0.01 µg/mL
1,2,4-Triazole-based derivative (4)α-Glucosidase0.27 ± 0.01 µg/mL
1,2,4-Triazole-based derivative (10)α-Amylase0.26 ± 0.01 µg/mL
1,2,4-Triazole-based derivative (10)α-Glucosidase0.31 ± 0.01 µg/mL

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. researchgate.net Elevated levels of uric acid can lead to hyperuricemia and gout. nih.gov Consequently, XO inhibitors are a mainstay in the treatment of these conditions. nih.gov

A series of novel 1,2,4-triazole derivatives were identified as potent inhibitors of xanthine oxidoreductase (XOR), the family to which XO belongs. nih.gov Through a fused-pharmacophore strategy, compound 7i was discovered to have an exceptionally low IC50 value of 0.20 nM against XOR, making it more potent than the established drugs febuxostat and topiroxostat. nih.govresearchgate.net

Another study focused on 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives, where compound 9m emerged as a highly effective XO inhibitor with an IC50 value of 0.70 µM, which is approximately 14 times more potent than allopurinol. nih.gov The structure-activity relationship studies in this class of compounds highlighted the importance of specific substitutions on the phenoxy ring for potent inhibitory activity. nih.gov

CompoundTarget EnzymeIC50 (nM)
1,2,4-Triazole derivative (7i)Xanthine Oxidoreductase0.20
4-(phenoxymethyl)-1H-1,2,3-triazole derivative (9m)Xanthine Oxidase700

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for applications in cosmetics and for treating pigmentation disorders. The 1,2,4-triazole scaffold has been incorporated into novel compounds to explore their tyrosinase inhibitory potential.

In one study, a series of 1,2,4-triazol-3-ylthio)-N-phenyl acetamide derivatives were synthesized and evaluated. All the synthesized compounds demonstrated significant tyrosinase inhibitory activity, with IC50 values ranging from 0.0048 ± 0.0016 µM to 0.6545 ± 0.0988 µM. Notably, compound 9k was found to be approximately 3500 times more active than the standard inhibitor, kojic acid (IC50 = 16.8320 ± 1.1600 µM).

Another investigation of 1,2,4-triazole derivatives found that compound B9 was the most effective inhibitor in its series, with kinetic studies revealing an uncompetitive inhibition mechanism and a Ki value of 370.7 ± 0.3 μM.

CompoundTarget EnzymeIC50 (µM)Inhibition TypeKi (µM)
1,2,4-triazol-3-ylthio)-N-phenyl acetamide derivative (9k)Tyrosinase0.0048 ± 0.0016Not specifiedNot specified
1,2,4-Triazole derivative (B9)TyrosinaseNot specifiedUncompetitive370.7 ± 0.3
Kojic Acid (Standard)Tyrosinase16.8320 ± 1.1600Not applicableNot applicable

Cytochrome P450 Enzymes (e.g., Lanosterol 14α-demethylase/CYP51) as Molecular Targets

Azole compounds, including 1,2,4-triazoles, are well-known for their potent inhibition of cytochrome P450 (CYP) enzymes. A primary target in this family is lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals. The inhibition of fungal CYP51 is the mechanism of action for many azole antifungal drugs.

A series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substitutedphenyl)-piperazin-1-yl]-propan-2-ols were designed and synthesized as potential inhibitors of CYP51. Preliminary antifungal tests showed that these compounds exhibited activity against a range of human pathogenic fungi. Several of these compounds, including 3, 6-8, 28, 29, and 32 , demonstrated activity against Candida albicans comparable to the drug voriconazole, with a minimum inhibitory concentration (MIC) value of 0.0152 µg/mL. Compounds 3, 6, and 7 were also highly active against Candida parapsilosis. The inhibitory mechanism involves the nitrogen atom of the triazole ring binding to the heme iron atom in the active site of the CYP51 enzyme, thus blocking substrate access and halting sterol synthesis.

Compound(s)Target OrganismActivity (MIC in µg/mL)
1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substitutedphenyl)-piperazin-1-yl]-propan-2-ol derivatives (3, 6-8, 28, 29, 32)Candida albicans0.0152
1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substitutedphenyl)-piperazin-1-yl]-propan-2-ol derivatives (3, 6, 7)Candida parapsilosisHigher than controls

Based on a comprehensive search of available scientific literature, there is no specific research data detailing the biochemical mechanisms and molecular target engagement of the compound 5-(3-Iodophenyl)-1-methyl-1,2,4-triazole for the outlined biological targets.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on this specific compound's activities as requested in the prompt.

While the broader chemical class of 1,2,4-triazole derivatives has been investigated for various biological activities, including as PARP inhibitors and cannabinoid receptor ligands, attributing these general findings to the specific, unstudied compound "this compound" would be scientifically inaccurate and speculative. The core requirement to focus solely on this compound cannot be met due to the absence of published research data on its interaction with DNA topoisomerases, PARP enzymes, adenosine receptors, cannabinoid receptors, or the growth hormone secretagogue receptor.

Investigation of Molecular Mechanisms Underlying Biological Responses

Mechanisms of Antioxidant Activity (e.g., Reactive Oxygen Species Scavenging, Metal Ion Chelation)

There is no available research data on the antioxidant activity of this compound. While many 1,2,4-triazole derivatives have been investigated for their potential to act as antioxidants through mechanisms like scavenging of reactive oxygen species (ROS) nih.govunifi.itnih.gov, specific studies to confirm or quantify such effects for this compound have not been published.

Modulation of Intracellular Signaling Pathways (e.g., Nrf2 Pathway)

Information regarding the modulation of intracellular signaling pathways, such as the Nrf2 pathway, by this compound is absent from the current scientific literature. The Nrf2 pathway is a key regulator of cellular antioxidant responses, and while some triazole derivatives have been identified as potential Nrf2 activators nih.gov, this specific activity has not been investigated for the compound .

Effects on Cellular Energetics and Organelle Function (e.g., Mitochondrial Membrane Potential Restoration)

There are no published studies on the effects of this compound on cellular energetics or the function of organelles like mitochondria. Research into other triazole derivatives has explored their impact on mitochondrial functions, including the permeability transition pore nih.gov, but data on mitochondrial membrane potential restoration or other energetic effects for this compound is not available.

Anti-inflammatory Mechanisms (e.g., COX-1/COX-2, LOX Modulation)

The anti-inflammatory mechanisms of this compound, including any potential modulation of cyclooxygenase (COX-1/COX-2) or lipoxygenase (LOX) enzymes, have not been documented. Many 1,2,4-triazole analogues have been designed and evaluated as selective COX-2 inhibitors minia.edu.egnih.govnih.gov, a key target in inflammation, but this specific compound has not been part of such studies.

Structure-Activity Relationships (SAR) in Molecular Target Engagement

Specific structure-activity relationship (SAR) studies for this compound are not available. SAR analyses are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective molecules.

Elucidation of Pharmacophoric Features for Optimal Target Interaction

The pharmacophoric features of this compound for optimal target interaction remain unelucidated, as no target binding has been reported. Pharmacophore modeling is often used to identify the essential structural motifs required for biological activity in a series of compounds researchgate.netnih.gov, but this requires a set of active molecules from which to derive the model.

Advanced Research Applications and Future Directions

Rational Drug Design Principles Incorporating 1,2,4-Triazole (B32235) Scaffolds

The 1,2,4-triazole ring is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its frequent appearance in successful drug molecules and its possession of favorable physicochemical properties for interacting with biological targets. mdpi.comfrontiersin.org The triazole nucleus is metabolically stable and its nitrogen atoms can act as hydrogen bond acceptors, while the C-H bonds can act as weak hydrogen bond donors. frontiersin.org This allows for multiple points of interaction with protein active sites, enhancing binding affinity and specificity. frontiersin.orgijpca.org

In the context of 5-(3-Iodophenyl)-1-methyl-1,2,4-triazole, rational drug design principles can be applied by considering the distinct contributions of each component:

1,2,4-Triazole Core : Serves as a rigid, aromatic core that properly orients the substituents for optimal target interaction. Its dipole moment and hydrogen bonding capacity are key to its function as a pharmacophore. frontiersin.org

N-Methyl Group : This substitution can enhance metabolic stability by blocking a potential site of metabolism (N-dealkylation is common, but N-methylation often improves pharmacokinetics). It also influences the electronic properties and conformation of the triazole ring.

3-Iodophenyl Group : This moiety is crucial for several advanced design strategies. The phenyl ring provides a lipophilic component that can engage in hydrophobic and π-stacking interactions within a binding pocket. The iodine atom is particularly significant as it can act as a halogen bond donor. Halogen bonding is a recognized non-covalent interaction that can significantly improve ligand affinity and selectivity, making the iodo-substituent a powerful tool in designing highly specific inhibitors.

The design of derivatives based on this scaffold often involves modifying the phenyl ring's substitution pattern to probe the structure-activity relationship (SAR) and optimize interactions with a specific biological target.

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments" (typically <300 Da). frontiersin.orgnih.gov These fragments usually bind to biological targets with low affinity, but they do so very efficiently, providing high-quality starting points for optimization. drughunter.com

The 1,2,4-triazole core is an ideal component for fragment libraries due to its low complexity and molecular weight. drughunter.comwikipedia.org A typical FBDD campaign involving a molecule like this compound might proceed as follows:

Fragment Screening : A library containing fragments such as 1-methyl-1,2,4-triazole (B23700) or 3-iodoaniline (B1194756) could be screened against a protein target using sensitive biophysical techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or X-ray crystallography. drughunter.com

Hit Identification : A fragment hit, for instance, 1-methyl-1,2,4-triazole, might be identified binding in a particular pocket of the target protein.

Fragment Elaboration : Guided by the structural information of the fragment-protein complex, medicinal chemists would then elaborate on the initial hit. This can be done through two primary strategies:

Fragment Growing : Adding chemical functionality to the fragment to engage with adjacent pockets. For example, chemists could synthesize derivatives from the C5 position of the triazole ring to build out the iodophenyl group, optimizing interactions in a nearby hydrophobic region. frontiersin.org

Fragment Linking : If another fragment is found to bind in a neighboring site, the two fragments can be connected with a chemical linker to create a single, more potent molecule. wikipedia.org

This piece-by-piece approach allows for a more rational exploration of chemical space and often leads to lead compounds with better physicochemical properties compared to those identified through traditional high-throughput screening (HTS). frontiersin.orgwikipedia.org

Development of Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. The structure of this compound is exceptionally well-suited for development into sophisticated chemical probes. The iodophenyl group serves as a versatile chemical handle for modification.

Radiolabeling : The stable iodine atom can be replaced with a radioactive isotope, such as ¹²³I or ¹²⁵I. This creates a radioligand that can be used in highly sensitive binding assays to determine the affinity of other compounds for a target or to quantify receptor density in tissues. Furthermore, incorporating a positron-emitting isotope like ¹²⁴I could enable its use as an imaging agent in Positron Emission Tomography (PET).

Bioconjugation Handle : The carbon-iodine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the covalent attachment of various functional tags, transforming the core molecule into a purpose-built probe.

Table 1: Potential Cross-Coupling Reactions for Probe Synthesis

Reaction Name Reagent Type Tag Attached Resulting Probe Type
Sonogashira Coupling Terminal Alkyne Alkyne-functionalized fluorophore, biotin, or affinity tag Fluorescent Probe, Affinity Probe
Suzuki Coupling Boronic Acid/Ester Aryl or heteroaryl groups bearing reporter functionalities Modified Ligand, Fluorescent Probe
Buchwald-Hartwig Amination Amine Amine-containing tags, linkers for solid-phase synthesis Linker-Modified Probe

| Heck Coupling | Alkene | Vinyl-substituted tags or polymers | Polymer-Conjugated Probe |

Through these modifications, this compound can be converted into fluorescent probes for cellular imaging, affinity probes for target identification, or photo-affinity labels for covalently mapping binding interactions. nih.gov

Integration of Experimental and Computational Methodologies in Research Pipelines

Modern chemical research relies heavily on the synergy between computational modeling and experimental validation. researchgate.net For a molecule like this compound, this integrated approach provides a powerful pipeline for discovery and optimization. nih.gov

The research cycle typically involves an iterative process:

In Silico Design and Prediction : Computational tools are used to model the molecule and predict its properties. Molecular docking simulations can predict how the compound might bind to the active site of a target protein, identifying key interactions. acs.orgmdpi.com Density Functional Theory (DFT) calculations can elucidate electronic properties, such as the molecular electrostatic potential and frontier molecular orbital energies (HOMO/LUMO), which are important for understanding reactivity and interaction potential. nih.govresearchgate.net

Chemical Synthesis : Guided by computational insights, chemists synthesize the parent compound and a focused library of derivatives. acs.org Synthetic routes are designed to allow for systematic variation of the substituents to probe the SAR.

Experimental Validation : The synthesized compounds are then tested in biological assays (in vitro or in cells) to measure their actual activity and properties. Biophysical methods can be used to confirm direct binding to the intended target.

Iterative Refinement : The experimental data are used to refine the computational models. Discrepancies between predicted and observed activity lead to improved models, which in turn guide the design of the next generation of compounds with enhanced potency, selectivity, or other desired properties.

Table 2: Integrated Methodologies in Triazole Derivative Research

Methodology Type Technique Application Reference
Computational Molecular Docking Predicts binding mode and affinity to a biological target. mdpi.com
Density Functional Theory (DFT) Calculates electronic structure, reactivity, and spectroscopic properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Builds models to predict biological activity from chemical structure. researchgate.net
Experimental Multi-step Organic Synthesis Prepares the target compound and its analogues for testing. acs.org
X-ray Crystallography Determines the precise 3D structure of the compound or its complex with a protein. nih.gov
NMR Spectroscopy Confirms chemical structure and can be used to study binding interactions. nih.gov

Prospective Avenues for Expanding the Research Landscape of this compound Derivatives

The unique combination of a privileged heterocyclic core and a versatile synthetic handle in this compound opens up numerous avenues for future research.

Medicinal Chemistry : Given the broad biological activities of 1,2,4-triazoles, including anticancer, antifungal, and antiviral properties, extensive libraries of derivatives can be created. nih.govresearchgate.netfrontiersin.org The iodine can be replaced with a multitude of other functional groups via cross-coupling chemistry to comprehensively explore the SAR and discover novel therapeutic agents.

Chemical Probe Development : Beyond simple tags, the scaffold could be used to develop more advanced probes. For example, incorporating a diazirine group on the phenyl ring could create a photo-affinity label, while adding a terminal alkyne would make it suitable for bio-orthogonal "click chemistry" applications.

Neuroscience Research : The ability to create radiolabeled versions of this molecule makes it a candidate for developing novel PET or SPECT imaging agents for targets in the central nervous system, provided the scaffold has the requisite blood-brain barrier permeability.

Materials Science : Halogen bonding is a key directional interaction in crystal engineering and the design of supramolecular materials. The iodophenyl-triazole motif could be explored as a building block for creating novel liquid crystals, gels, or polymers with specific electronic or self-assembly properties.

The continued exploration of this and related compounds, leveraging modern synthetic and computational techniques, holds significant promise for delivering new tools and therapeutic leads across a wide range of scientific disciplines.

Table of Mentioned Compounds

Compound Name
This compound
1-methyl-1,2,4-triazole
3-iodoaniline
Anastrozole
Letrozole
Vorozole
Fluconazole
Itraconazole
Ribavirin

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-iodophenyl)-1-methyl-1,2,4-triazole, and how can reaction conditions be optimized?

  • The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated precursors (e.g., 3-iodophenyl derivatives) may react with 1-methyl-1,2,4-triazole under palladium-catalyzed cross-coupling conditions. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (polar aprotic solvents like DMF or acetonitrile), and temperature (80–120°C) to enhance yield .
  • Characterization typically combines NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry. X-ray crystallography (using SHELX programs ) is critical for confirming regiochemistry and substituent orientation.

Q. How does the iodine substituent influence the compound’s physicochemical properties?

  • The electron-withdrawing iodine atom increases molecular polarity, improving solubility in polar solvents (e.g., DMSO). It also enhances stability against oxidative degradation compared to bromine or chlorine analogs .
  • Computational studies (e.g., DFT calculations) can quantify electronic effects on the triazole ring’s aromaticity and charge distribution .

Q. What spectroscopic techniques are most effective for characterizing structural analogs of this compound?

  • ¹H NMR is essential for identifying methyl group signals (δ ~3.5–4.0 ppm) and aromatic protons. ¹³C NMR distinguishes iodine-substituted carbons (δ ~90–100 ppm). IR spectroscopy confirms C-I stretches (~500–600 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for iodophenyl-triazole derivatives?

  • Discrepancies may arise from variations in assay protocols (e.g., cell lines, incubation times). Standardize testing using validated models (e.g., MIC assays for antimicrobial studies) and include positive controls (e.g., fluconazole for antifungal activity). Meta-analysis of structure-activity relationships (SAR) can identify critical substituents; for example, longer alkyl chains in analogs enhance lipophilicity and membrane penetration .

Q. What computational strategies are recommended for predicting the binding affinity of this compound to COX-2 or other therapeutic targets?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins (e.g., PDB ID: 6COX) can model interactions. Include solvent effects and perform molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models using descriptors like LogP and topological polar surface area (TPSA) improve predictive accuracy .

Q. How can crystallographic data be leveraged to refine synthetic strategies?

  • Single-crystal XRD (via SHELXL ) reveals steric constraints in the triazole ring and iodine’s van der Waals radius, guiding substituent placement. For example, bulky groups at the 3-position may require steric-friendly catalysts (e.g., Buchwald-Hartwig conditions) to avoid side reactions .

Q. What degradation pathways are observed under oxidative stress, and how can stability be improved?

  • Forced degradation studies (e.g., H₂O₂ exposure ) show demethylation of the triazole ring or iodine displacement. Stabilization strategies include introducing electron-donating groups (e.g., methoxy) para to iodine or formulating the compound as a salt (e.g., hydrochloride) to reduce reactivity .

Q. How do solvent effects impact the compound’s reactivity in cross-coupling reactions?

  • Polar aprotic solvents (DMF, DMSO) stabilize transition states in Suzuki-Miyaura couplings, but may promote side reactions at high temperatures. Solvent screening (e.g., THF vs. toluene) with additives (K₂CO₃) improves regioselectivity. Green chemistry approaches (e.g., ethanol/water mixtures) balance efficiency and sustainability .

Methodological Notes

  • Data Interpretation : Use error analysis tools (e.g., Bevington & Robinson methods ) for reproducibility.
  • Safety : Handle iodine-containing compounds in fume hoods; use PPE to avoid dermal exposure .
  • Crystallography : SHELXTL (Bruker) or Olex2 are preferred for refining challenging structures with heavy atoms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.